(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular formula of “(1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid” is C5H7FO2 . The InChI code is 1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1 . The molecular weight is 118.11 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Decomposition and Inhibition Studies
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a related compound, has been studied for its increased reactivity and unstable nature under physiological conditions, decomposing to 3-fluoro-2-oxobut-3-enoic acid. It's also a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase with submicromolar affinity (Liu et al., 2015).
Synthesis and Pharmacological Profile
The synthesis of (+)-(1R(),2R())-2-[(1S(*))-1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid, a fluorinated compound, demonstrates almost identical affinity for mGluR2 as its non-fluorinated counterpart but with a superior pharmacokinetic profile (Sakagami et al., 2008).
Preparation of Fluoro-alkoxy Butadienes
The preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, which smoothly undergo 4 + 2 cycloaddition reactions, is another application. This demonstrates the use of fluorinated cyclopropanes in synthetic chemistry (Patrick et al., 2002).
Biological Evaluation of Bromophenol Derivatives
Research on trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and related compounds has shown that these bromophenol derivatives are effective inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications (Boztaş et al., 2019).
Development of Chiral Cyclopropane Units
The design and synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine represent another application. These cyclopropane-based compounds help in investigating bioactive conformations (Kazuta et al., 2002).
Pharmacological Profile of mGluR Agonists
Fluorinated cyclopropanes like FAP4 stereoisomers have been synthesized and studied for their agonist activity against metabotropic glutamate receptors (mGluR), showing potential for development as potent mGluR agonists (Ivashkin et al., 2015).
Radiolabeling and Inactivation Studies
1-Amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for ACC deaminase, has been radiolabeled for insight into enzymatic reactions, showing the diverse applications of fluorinated cyclopropanes in biochemical studies (Zhao & Liu, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The specific target of (1S,2R)-1-Fluoro-2-methylcyclopropane-1-carboxylic acid is currently unknown. It’s important to note that the compound’s stereochemistry, specifically its (1s,2r) configuration, plays a crucial role in its interaction with biological targets .
Mode of Action
The compound’s enantiomeric structure suggests that it may interact with its targets in a stereospecific manner . This means that the compound’s spatial orientation could influence how it binds to its targets, potentially leading to different biological effects.
Biochemical Pathways
For instance, some are part of the shikimic acid pathway, which is responsible for the synthesis of aromatic compounds in bacteria, fungi, plants, and algae .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, different enantiomers of a compound can have different biological effects .
Properties
IUPAC Name |
(1S,2R)-1-fluoro-2-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-3-2-5(3,6)4(7)8/h3H,2H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCUGTZPWIJWPK-WUJLRWPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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